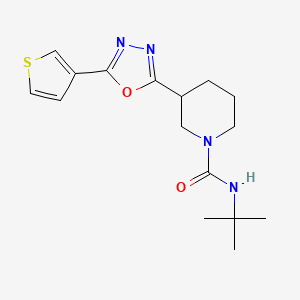

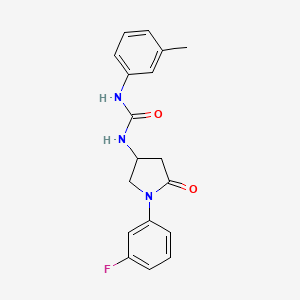

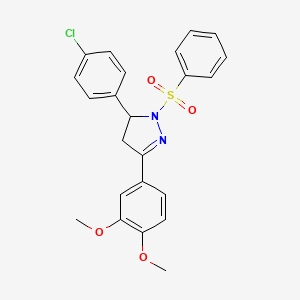

![molecular formula C19H20N8O2S B2970390 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide CAS No. 1448124-27-3](/img/structure/B2970390.png)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide”, there are related compounds that have been synthesized and studied. For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Novel Compounds

A study detailed the synthesis of various novel heterocyclic compounds derived from specific precursors, demonstrating potential anti-inflammatory and analgesic activities. These compounds were explored for their cyclooxygenase inhibition and were compared with standard drugs for their effectiveness (A. Abu‐Hashem et al., 2020) Read more.

Rearrangement in Chemical Structures

Another study investigated the rearrangement of thiazolopyrimidines into triazolopyrimidines, providing insights into chemical reactions that could potentially be applicable to the synthesis or modification of compounds similar to the one (E. A. Lashmanova et al., 2019) Read more.

Utility in Synthesis of New Fused Compounds

Research on a pyrimidin-2-thione derivative highlighted its utility in synthesizing new thiazolopyrimidine derivatives, indicating the versatility of such compounds in creating pharmacologically relevant structures (M. Mahmoud & Manal M. El-Shahawi, 2008) Read more.

Antimicrobial Activity

A study focused on the synthesis and antimicrobial evaluation of new pyrazole, fused pyrazolopyrimidine, and triazolopyrimidine derivatives, showing that these compounds have potential as antimicrobial agents (Nada M. Abunada et al., 2008) Read more.

Mechanism of Action

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . The compound has shown significant inhibitory potency against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Biochemical Pathways

The compound is thought to affect the cyclo-oxygenase (COX) pathways, which are involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX pathways .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to a decrease in the severity of the tuberculosis infection.

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O2S/c1-3-27-17-15(24-25-27)16(20-10-21-17)26-8-11(9-26)18(28)23-19-22-13-6-5-12(29-4-2)7-14(13)30-19/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCIBSDGLOODJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethynyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)

![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2970322.png)

![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)

![3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2970327.png)